

Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate

basic properties

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Compound of Interest

Compound Name: Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate

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An In-Depth Technical Guide to **Ethyl 5-Chloro-1,2,3-thiadiazole-4-carboxylate**: Properties, Synthesis, and Applications

Introduction

The 1,2,3-thiadiazole scaffold is a significant pharmacophore in modern medicinal chemistry and agrochemical research.[1][2] Derivatives containing this heterocyclic system exhibit a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and herbicidal properties.[2][3] **Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate** stands out as a particularly valuable synthetic intermediate. The presence of a chloro-substituent at the C5 position provides a reactive handle for nucleophilic substitution, while the ethyl ester at C4 allows for further functionalization, making it a versatile building block for creating diverse molecular libraries.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It details the fundamental properties, established synthesis protocols, chemical reactivity, and key applications of **Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate**, providing the technical accuracy and field-proven insights required for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application in synthesis and analysis.

Chemical Structure

Caption: Chemical Structure of **Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate**.

Core Properties

The fundamental properties of the title compound are summarized below. These values are essential for reaction planning, dosage calculations, and analytical characterization.

Property	Value	Source
CAS Number	6702-95-0	[4]
Molecular Formula	C ₅ H ₅ ClN ₂ O ₂ S	[4][5]
Molecular Weight	192.62 g/mol	[4][5]
Purity	Typically ≥97%	[5]
Appearance	No data available	[5]
InChI Key	HAVYOWGRDJFONW-UHFFFAOYSA-N	[5]

Spectroscopic Profile (Expected)

While specific experimental spectra depend on acquisition conditions, the following provides an expert interpretation of the expected spectroscopic signatures for structural verification.

- ¹H NMR:** The proton NMR spectrum is expected to be relatively simple, dominated by the signals from the ethyl ester group. One would anticipate a quartet signal for the methylene protons (-CH₂-) deshielded by the adjacent oxygen atom, and a triplet signal for the terminal methyl protons (-CH₃-).
- ¹³C NMR:** The carbon spectrum will show distinct signals for each carbon environment. Key expected signals include the carbonyl carbon of the ester group (highly deshielded), two

distinct signals for the C4 and C5 carbons of the thiadiazole ring, and the two signals corresponding to the ethyl group carbons.[6]

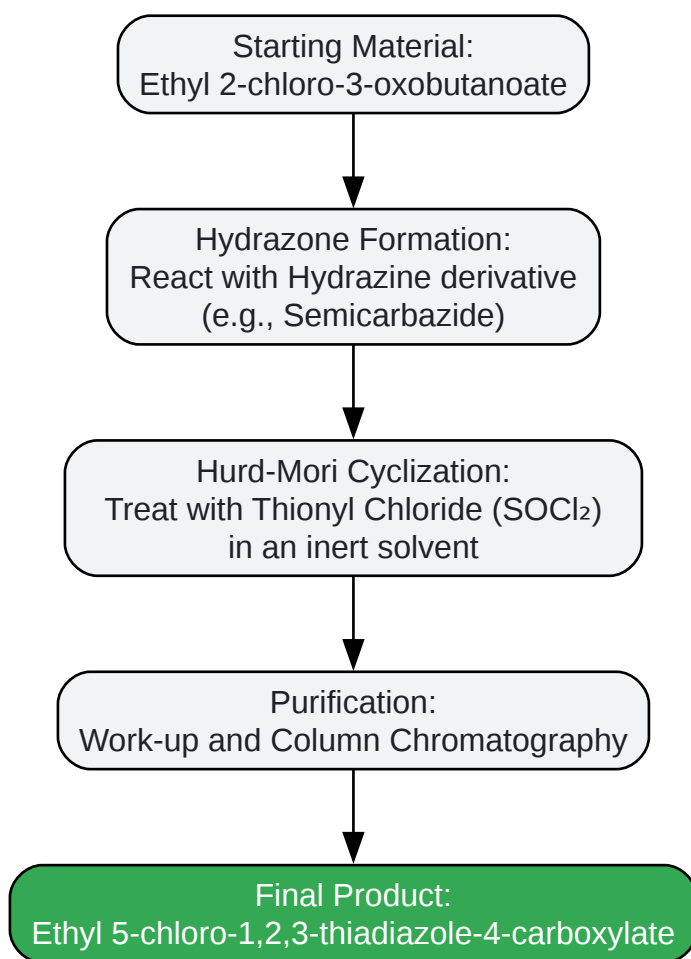
- Infrared (IR) Spectroscopy: The IR spectrum should prominently feature a strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl group. Other characteristic peaks would include C-Cl stretching and vibrations associated with the C=N and N=N bonds within the heterocyclic ring.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight. A characteristic isotopic pattern for the $(M+2)^+$ peak, approximately one-third the intensity of the M^+ peak, will be observed due to the presence of the chlorine-37 isotope, confirming the presence of a single chlorine atom.

Synthesis and Mechanism

The construction of the 1,2,3-thiadiazole ring is most commonly and efficiently achieved via the Hurd-Mori synthesis.[7][8] This reaction involves the dehydrative cyclization of an appropriate α -acylhydrazone derivative using thionyl chloride (SOCl_2).[1]

Rationale for Method Selection

Expertise & Experience: The Hurd-Mori synthesis is a robust and versatile method for accessing 1,2,3-thiadiazoles from readily available starting materials.[8] The reaction proceeds by treating a hydrazone, often an N-acyl or N-tosylhydrazone, with thionyl chloride, which serves as both the sulfur source and the cyclizing agent.[7] The success of this cyclization can be highly dependent on the electronic nature of the precursor. Research has shown that the presence of electron-withdrawing groups on the nitrogen of the hydrazone precursor can significantly improve reaction yields, a critical consideration for optimizing the synthesis.[9][10]



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Caption: General workflow for the Hurd-Mori synthesis of the title compound.

Detailed Experimental Protocol (Representative)

Trustworthiness: This protocol is a self-validating system, providing a clear, step-by-step methodology that can be reproduced by a trained synthetic chemist.

Objective: To synthesize **Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate**.

Step 1: Synthesis of the Semicarbazone Intermediate

- To a solution of ethyl 2-chloro-3-oxobutanoate (1.0 eq) in ethanol, add a solution of semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water.

- Stir the resulting mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the corresponding semicarbazone.

Step 2: Hurd-Mori Cyclization

- Suspend the dried semicarbazone (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.
- Cool the suspension to 0 °C in an ice bath.
- Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas; perform in a well-ventilated fume hood.
- After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction by TLC until the starting material is consumed.

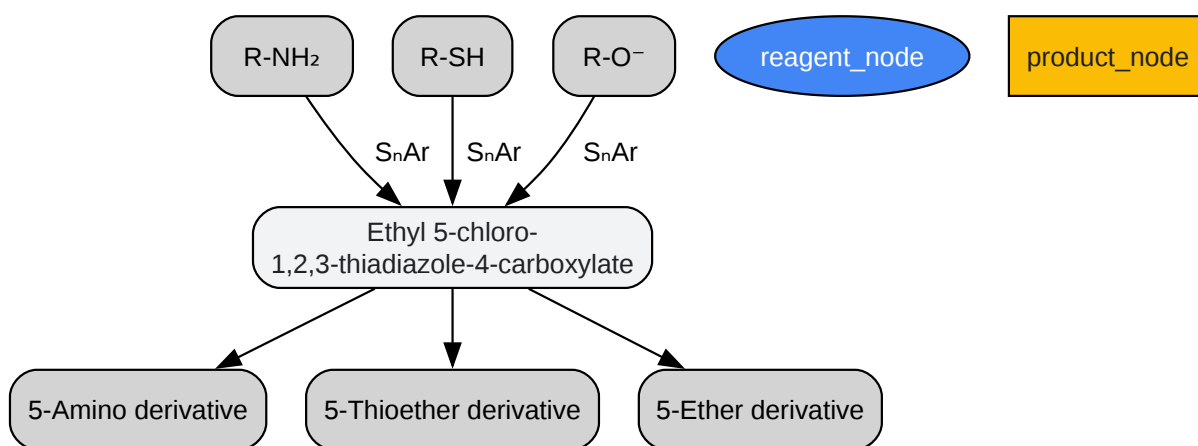
Step 3: Work-up and Purification

- Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
- Separate the organic layer. Extract the aqueous layer with DCM (2x).
- Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure **Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate**.

Chemical Reactivity and Synthetic Utility

The synthetic value of **Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate** lies in its predictable reactivity, primarily centered around the C5-chloro substituent.

The 1,2,3-thiadiazole ring is electron-deficient, which activates the chlorine atom at the C5 position, making it a good leaving group for Nucleophilic Aromatic Substitution (S_NAr) reactions. This allows for the straightforward introduction of a wide variety of functional groups, positioning this compound as a versatile scaffold for library synthesis.



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Caption: Reactivity of the title compound in S_NAr reactions.

Key Transformations:

- Amination: Reaction with primary or secondary amines yields 5-amino-1,2,3-thiadiazole derivatives.
- Thiolation: Treatment with thiols leads to the formation of 5-thioether-1,2,3-thiadiazoles.
- Alkoxylation: Reaction with alkoxides or phenoxides produces the corresponding 5-ether derivatives.

Applications in Research and Development

The 1,2,3-thiadiazole core is a privileged structure in multiple fields of chemical biology and materials science.^{[2][11]}

- **Medicinal Chemistry:** The broad biological activities of 1,2,3-thiadiazoles make them attractive scaffolds for drug discovery.^[1] Derivatives have shown potential as anti-HIV, antimicrobial, and anticancer agents.^{[1][3]} The title compound provides a direct entry point for creating novel analogues for screening campaigns.
- **Targeted Protein Degradation:** **Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate** is classified as a Protein Degradation Building Block.^[4] This identifies it as a valuable component for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In this context, it can be used as a linker or part of the E3 ligase-binding moiety, a cutting-edge area of drug development focused on eliminating disease-causing proteins rather than just inhibiting them.
- **Agrochemicals:** Certain 1,2,3-thiadiazole derivatives are known to function as plant activators, inducing Systemic Acquired Resistance (SAR) in plants to protect them from pathogens.^[10] The title compound is a suitable precursor for developing new fungicides and plant health products.^[1]

Safety and Handling

Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate is intended for laboratory research use only.^[5] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. For complete safety information, consult the material's Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate is a high-value, versatile chemical intermediate. Its well-defined synthesis via the Hurd-Mori reaction and the predictable S_NAr reactivity of its C5-chloro group make it an ideal starting point for the synthesis of diverse compound libraries. Its established and potential applications in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation, and in agrochemical development, underscore its importance for researchers and scientists in these fields.

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